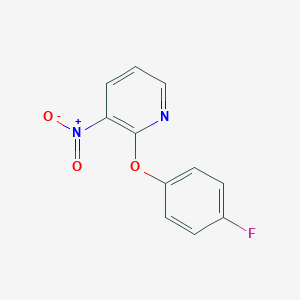

2-(4-Fluorophenoxy)-3-nitropyridine

Beschreibung

2-(4-Fluorophenoxy)-3-nitropyridine (CAS: 147143-58-6, molecular formula: C₁₁H₇FN₂O₃, molecular weight: 234.18 g/mol) is a fluorinated nitropyridine derivative synthesized via nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and 4-fluorophenol under basic conditions . This compound is industrially produced under ISO 9001:2015 and REACH standards, highlighting its relevance in pharmaceutical and materials research .

Eigenschaften

IUPAC Name |

2-(4-fluorophenoxy)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-8-3-5-9(6-4-8)17-11-10(14(15)16)2-1-7-13-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUGBHTWDHSEOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372080 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

147143-58-6 | |

| Record name | 2-(4-fluorophenoxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147143-58-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenoxy)-3-nitropyridine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2-chloro-3-nitropyridine, which reacts with 4-fluorophenol in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenoxy)-3-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: The fluorophenoxy group can participate in further substitution reactions, such as halogenation or alkylation.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

Reduction: 2-(4-Fluorophenoxy)-3-aminopyridine.

Substitution: Various halogenated or alkylated derivatives.

Oxidation: Oxidized derivatives depending on the specific conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Fluorophenoxy)-3-nitropyridine serves as a building block in the synthesis of various pharmaceutical compounds. It has potential therapeutic effects due to its ability to interact with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been evaluated for their antitubercular activities, showing promising results against M. tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its photophysical properties have been studied, revealing significant shifts in absorption spectra depending on substituent positions, which suggests applications in photochemistry and optoelectronic devices .

Biological Studies

The compound is used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding. Its reactivity with biomolecules is crucial for understanding pharmacological behaviors and designing more effective drug derivatives .

Industrial Applications

In the industrial sector, this compound is involved in synthesizing agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions, including reduction and substitution, makes it a versatile intermediate in chemical manufacturing processes .

Case Study 1: Antitubercular Activity

A series of derivatives based on this compound were synthesized and tested for their antitubercular activity. The most potent derivative exhibited an MIC value of 4 μg/mL against both sensitive and rifampin-resistant strains of M. tuberculosis, demonstrating the compound's potential as a lead for developing new antitubercular agents .

Case Study 2: Photophysical Properties

Research on the photophysical properties of substituted pyridines revealed that modifications to the fluorophenoxy group can lead to significant changes in light absorption characteristics. This property can be harnessed for applications in sensors and light-emitting devices .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenoxy)-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and fluorophenoxy moiety can influence the compound’s binding affinity and specificity. The exact pathways involved can vary based on the biological system and target molecule.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Electronic Differences

Key Observations :

Structural Insights :

- Crystal Packing: The methoxy derivative exhibits near-perpendicular pyridine-phenoxy dihedral angles (85–89°), while fluorine and nitro substituents induce planar conformations, facilitating π-π stacking .

- Refinement Quality : The methoxy compound (R = 0.040) shows higher refinement accuracy than the 2-fluoro-4-nitro analog (R = 0.062), likely due to fewer disorder challenges .

Table 3: Fluorescence and Functional Properties

Critical Analysis :

- Fluorescence: Electron-donating groups (e.g., methyl) enhance fluorescence by stabilizing excited states, whereas electron-withdrawing groups (e.g., nitro) quench it . Data for this compound is lacking but predicted to show lower intensity due to fluorine’s electron-withdrawing nature.

- Biological Relevance : The 2-fluoro-4-nitro derivative’s P2Y1 antagonism suggests fluorinated nitropyridines are promising scaffolds for drug discovery .

Biologische Aktivität

2-(4-Fluorophenoxy)-3-nitropyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects against various diseases, particularly in cancer and tuberculosis, as well as its safety profile based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a fluorophenoxy group and a nitro group. This structural configuration is significant for its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various derivatives of this compound. For example, compounds bearing similar phenoxy moieties have shown promising results against several cancer cell lines:

- HepG2 Hepatocellular Carcinoma : Compounds exhibited IC50 values ranging from 6.6 μM to 11.46 μM, indicating moderate to high efficacy compared to standard treatments like Etoposide and Doxorubicin .

- MCF-7 Breast Cancer : The compound demonstrated significant activity with an IC50 of approximately 11.46 μM, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 | 6.6 - 11.46 | |

| MCF-7 | 11.46 | |

| A549 (Lung Cancer) | 7.5 | |

| HT-29 (Colon Cancer) | 13.73 |

Antitubercular Activity

In a separate study focusing on antitubercular properties, derivatives of the compound were assessed against Mycobacterium tuberculosis. The most potent derivative achieved a minimum inhibitory concentration (MIC) of 4 μg/mL against the H37Rv strain, indicating significant antibacterial activity . Other derivatives showed varying degrees of activity, with MIC values ranging up to 64 μg/mL.

Table 2: Antitubercular Activity of Derivatives

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit the phosphorylation of VEGFR-2, leading to reduced levels of vascular endothelial growth factor (VEGF), which is critical in tumor angiogenesis .

- Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in the S phase, promoting apoptosis in cancer cells .

Safety Profile

The safety profile of this compound has been evaluated using Vero cell lines, where it exhibited no significant toxic effects at tested concentrations. This suggests that while the compound has potent biological activities, it may also possess a favorable safety profile for further development as a therapeutic agent .

Q & A

Q. What experimental evidence supports the existence of π-π stacking interactions between the fluorophenoxy and nitropyridine moieties in this compound?

- Answer: SC-XRD reveals interplanar distances of ~3.5 Å between aromatic rings, consistent with π-π stacking. These interactions stabilize crystal packing and may influence solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.